1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Overview
Description
. This compound features a piperazine ring, a phenyl group, and a prop-2-en-1-one moiety, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of 4-nitrophenyl piperazine with phenyl piperidin-1-yl prop-2-en-1-one under specific conditions such as controlled temperature and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: : The nitro group on the phenyl ring can be oxidized to form a nitroso or nitrate group.
Reduction: : The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperazine or piperidinyl rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Nitroso derivatives or nitrate esters.
Reduction: : Amines or amides.
Substitution: : Substituted piperazines or piperidines.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent for various diseases, including inflammation and cancer.
Industry: : The compound's unique chemical structure makes it suitable for use in materials science, such as the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial properties may be due to the disruption of bacterial cell membranes, while its anticancer effects could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one can be compared to other similar compounds, such as:
4-Nitrophenyl piperazine derivatives: : These compounds share the nitrophenyl piperazine moiety but differ in the substituents on the piperazine ring.
Phenyl piperidin-1-yl prop-2-en-1-one derivatives: : These compounds have similar structures but may have different substituents on the phenyl ring or the piperidinyl ring.
Properties
IUPAC Name |
1-[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-2-23(30)27-14-12-25(13-15-27,20-6-4-3-5-7-20)24(31)28-18-16-26(17-19-28)21-8-10-22(11-9-21)29(32)33/h2-11H,1,12-19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEDUENEFMIDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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